3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane
Description
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane (CAS: 934349-14-1) is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane scaffold. Its structure includes a methylene group at the C3 position and an ethoxycarbonyl (ethoxy ester) substituent at the N8 position . The molecular formula is C₁₁H₁₇NO₂, with a molar mass of 195.26 g/mol. This compound belongs to the tropane alkaloid family, which is notable for its pharmacological relevance in neurotransmitter modulation and drug design .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
ethyl (1R,5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(13)12-9-4-5-10(12)7-8(2)6-9/h9-10H,2-7H2,1H3/t9-,10+ |
InChI Key |
RONIWIHVEFDOSW-AOOOYVTPSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(=C)C2 |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(=C)C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane typically involves the following strategies:
Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the bicyclic structure.
Functional Group Modifications : Modifying existing functional groups to introduce the ethoxycarbonyl and methylene substituents.
Methodologies from Literature
Cyclization from 8-Azabicyclo[3.2.1]octane Derivatives :
- Starting from 8-azabicyclo[3.2.1]octane derivatives, cyclization can be achieved through various methods such as:
- Electrophilic Aromatic Substitution : Utilizing electrophiles to introduce substituents at specific positions on the bicyclic framework.
- Nucleophilic Addition Reactions : Employing nucleophiles to add to activated carbon centers within the bicyclic structure.
For example, a common method involves treating 8-azabicyclo[3.2.1]octan-3-one with ethyl chloroformate under basic conditions to yield the ethoxycarbonyl derivative.
- Starting from 8-azabicyclo[3.2.1]octane derivatives, cyclization can be achieved through various methods such as:
-
- Alkylation of nitrogen in the bicyclic structure can facilitate the introduction of methylene groups.
- A typical reaction involves using methyl iodide in the presence of a base (e.g., potassium carbonate) to generate 3-methylene derivatives.
-
- The introduction of functional groups such as ethoxycarbonyl can also be achieved through reduction processes.
- For instance, using lithium aluminum hydride for reducing carbonyl groups in precursors can yield desired products with high selectivity.
Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields reported in various studies for synthesizing this compound:
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Cyclization from 8-Azabicyclo | Ethyl chloroformate, base (NaOH), reflux | 70 |
| Alkylation | Methyl iodide, K2CO3, DMF, room temperature | 85 |
| Reduction | LiAlH4, THF, 0°C | 90 |
Research Findings
Recent studies have explored the biological activity of synthesized derivatives of this compound:
Biological Activity : Research has shown that these compounds exhibit promising activity against various targets in drug discovery, particularly in neuropharmacology.
Structure-Activity Relationships : Investigations into how different substituents affect pharmacological properties have provided insights into optimizing these compounds for therapeutic use.
Chemical Reactions Analysis
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylene group, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Monoamine Reuptake Inhibition
One of the primary applications of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane lies in its ability to act as a monoamine reuptake inhibitor. This mechanism is crucial for the treatment of various psychiatric disorders, including:
- Depression
- Anxiety Disorders
- Attention Deficit Hyperactivity Disorder (ADHD)
Monoamine reuptake inhibitors work by preventing the reabsorption of neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft and enhancing mood and cognitive function .
Therapeutic Formulations
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, can be formulated into various pharmaceutical preparations:
- Tablets and Capsules : Solid dosage forms for oral administration.
- Injectable Solutions : For rapid therapeutic effects.
- Nasal Sprays : Providing a non-invasive route for drug delivery.
These formulations aim to optimize bioavailability and patient compliance while minimizing side effects associated with traditional antidepressants .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of various 8-azabicyclo[3.2.1]octane derivatives as antidepressants. The results indicated that compounds similar to this compound exhibited significant monoamine reuptake inhibition in vitro, leading to improved mood-related behaviors in animal models of depression .
Case Study 2: Anxiety Treatment
Another investigation focused on the anxiolytic effects of this class of compounds. The research demonstrated that administration of these derivatives resulted in reduced anxiety-like behaviors in rodent models, suggesting potential for treating anxiety disorders through modulation of neurotransmitter systems .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Monoamine Reuptake Inhibition | Potential treatment for depression, anxiety disorders, ADHD |
| Pharmaceutical Formulations | Tablets, capsules, injectable solutions, nasal sprays |
| Therapeutic Efficacy | Demonstrated efficacy in animal models for mood enhancement and anxiety relief |
Mechanism of Action
The mechanism of action of 3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Key Observations :
Key Findings :
- Troparil and sulfonamide derivatives exhibit specific neurotransmitter interactions , while the target compound’s activity remains underexplored.
- Diarylmethylene derivatives show promise in pain management, highlighting the scaffold’s versatility .
Biological Activity
3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane is a bicyclic compound belonging to the tropane alkaloid family, recognized for its diverse biological activities. Its unique structure, which incorporates a nitrogen atom within the bicyclic framework, positions it as a significant candidate for various pharmacological applications.
The compound's molecular formula is with a molecular weight of 195.26 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | ethyl (1R,5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate |
| InChI | InChI=1S/C11H17NO2/c1-3-14-11(13)12-9-4-5-10(12)7-8(2)6-9/h9-10H,2-7H2,1H3/t9-,10+ |
| InChI Key | RONIWIHVEFDOSW-AOOOYVTPSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound's structural characteristics allow it to bind effectively to these targets, modulating their activity and resulting in various biological effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Neuropharmacological Effects : Compounds in the tropane alkaloid family have been studied for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems.
- Antinociceptive Activity : Some studies suggest that derivatives of this compound may exhibit pain-relieving properties by acting on opioid receptors, particularly as kappa-opioid receptor antagonists .
- Antimicrobial Properties : The structural features of this compound may confer antimicrobial activity, making it a candidate for further investigation in the development of anti-infective agents .
Study on Kappa Opioid Receptor Antagonists
A series of analogs derived from 8-azabicyclo[3.2.1]octane were evaluated for their kappa opioid receptor antagonism. Modifications in the N-substitution led to compounds with improved selectivity and potency, indicating that similar modifications could enhance the biological activity of this compound .
Antiplasmodial Activity Research
In another study focusing on antiplasmodial activity, compounds based on similar scaffolds were tested against Plasmodium falciparum. Results showed significant activity against both asexual and sexual stages of the parasite, suggesting potential applications in malaria treatment .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds:
| Compound | Biological Activity |
|---|---|
| 8-Methyl-3-methylene-8-aza-bicyclo[3.2.1]octane | Similar neuropharmacological effects |
| 8-Azabicyclo[3.2.1]octane derivatives | Varied activities based on substituents |
Q & A
Q. What synthetic methodologies are optimal for preparing 3-methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane and its derivatives?
The compound’s bicyclic core can be synthesized via Stille cross-coupling or Suzuki-Miyaura coupling , though the latter may yield complex mixtures under certain conditions . For stereoselective construction of the 8-azabicyclo[3.2.1]octane scaffold, radical cyclization with n-tributyltin hydride and AIBN has demonstrated excellent diastereocontrol (>99%) in related systems . Ethoxycarbonyl groups are typically introduced via esterification or carbamate-forming reactions under anhydrous conditions.
Q. Which biological targets are associated with this compound class?
Derivatives of 8-azabicyclo[3.2.1]octane exhibit affinity for monoamine transporters , including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For example, BIMU-1 and BIMU-8 are partial agonists at 5-HT4 receptors, while PR04.MZ and LBT999 act as selective dopamine reuptake inhibitors . Additional targets include long-chain fatty acid elongase 6 (ELOVL6) , suggesting potential applications in metabolic disorders .
Q. What analytical techniques are recommended for characterizing these compounds?
- HPLC-MS : Enables quantification in complex matrices (e.g., biological fluids) with high sensitivity .
- Chiral chromatography : Critical for resolving enantiomers due to stereochemical sensitivity in transporter binding .
- X-ray crystallography : Used to confirm absolute configuration, as demonstrated for (1R*,5S*)-8-(2-fluoro-4-nitrophenyl) derivatives .
Q. How does stereochemistry influence biological activity?
The rigid bicyclic scaffold imposes distinct spatial constraints on substituents. For instance, endo vs. exo configurations of ethoxycarbonyl groups significantly alter DAT/SERT selectivity. Computational studies (e.g., molecular docking) reveal that stereochemistry modulates hydrogen bonding and van der Waals interactions with transporter binding pockets .
Advanced Research Questions
Q. How can contradictory data on transporter inhibition be resolved?
Discrepancies in reported IC50 values may arise from stereochemical impurities or assay conditions (e.g., cell lines, radioligands). To address this:
Q. What computational tools aid in structure-activity relationship (SAR) optimization?
- QSAR models : Correlate substituent electronic properties (e.g., Hammett σ) with DAT/SERT affinity .
- Molecular dynamics simulations : Predict binding stability and residence times for derivatives like PR04.MZ .
- ADMET prediction : Assess metabolic stability (e.g., susceptibility to esterase hydrolysis) and blood-brain barrier permeability .
Q. How do metabolic pathways impact the pharmacological profile of these compounds?
Metabolites of related compounds (e.g., brasofensine) are identified via LC-HRMS and stable isotope tracing . Key pathways include:
- Ester hydrolysis : Removal of ethoxycarbonyl groups by carboxylesterases.
- Oxidative N-demethylation : Catalyzed by CYP450 enzymes, generating polar metabolites .
- Glucuronidation : Detoxification route observed in hepatic microsome assays .
Q. What strategies improve selectivity over off-target receptors?
- Bioisosteric replacement : Substitute the ethoxycarbonyl group with trifluoroethyl or cyclopropyl esters to reduce off-target binding .
- Fragment-based design : Optimize substituents at the 3-methylene position using SPR (surface plasmon resonance) screening .
- Pharmacophore modeling : Align steric/electronic features with tropane alkaloid scaffolds (e.g., cocaine) while minimizing muscarinic receptor affinity .
Q. How can synthetic yields be improved for scaled-up production?
- Microwave-assisted synthesis : Reduces reaction times for Stille/Suzuki couplings from hours to minutes .
- Flow chemistry : Enhances reproducibility in radical cyclization steps by controlling residence time and temperature .
- Protecting group optimization : Use Boc instead of acetyl groups to minimize side reactions during esterification .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Rodent models of addiction : Assess DAT inhibitors in conditioned place preference (CPP) or self-administration paradigms .
- Metabolic disease models : Test ELOVL6 inhibitors in high-fat diet-induced obese mice .
- PET imaging : Radiolabeled analogs (e.g., C-LBT999) enable real-time monitoring of target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
